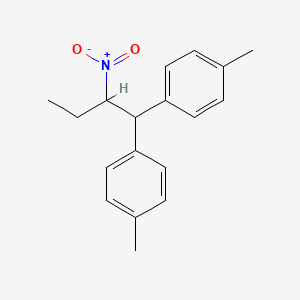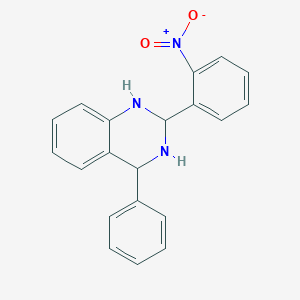![molecular formula C38H40N10 B14427880 N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine CAS No. 84994-99-0](/img/structure/B14427880.png)
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine is a complex organic compound characterized by the presence of multiple benzimidazole groups attached to a hexane-1,6-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the benzimidazole groups, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine has numerous applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is explored for its potential use in materials science, such as in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole groups can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The hexane-1,6-diamine backbone provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine: This compound is used in the production of polyurethane coatings and as a chelating agent.
N,N,N’,N’-Tetrakis(2-Hydroxyethyl)ethylenediamine: Known for its use in the synthesis of various polymers and as a crosslinking agent.
Uniqueness
N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine is unique due to the presence of multiple benzimidazole groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications requiring specific interactions with metal ions or biological targets.
Propiedades
Número CAS |
84994-99-0 |
|---|---|
Fórmula molecular |
C38H40N10 |
Peso molecular |
636.8 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C38H40N10/c1(11-21-47(23-35-39-27-13-3-4-14-28(27)40-35)24-36-41-29-15-5-6-16-30(29)42-36)2-12-22-48(25-37-43-31-17-7-8-18-32(31)44-37)26-38-45-33-19-9-10-20-34(33)46-38/h3-10,13-20H,1-2,11-12,21-26H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
Clave InChI |
URMMDZFKVKKASQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CN(CCCCCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


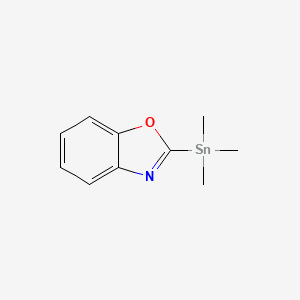
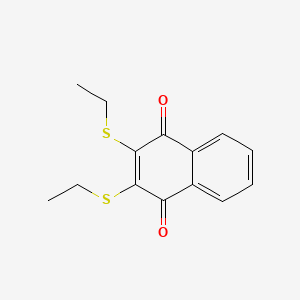
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
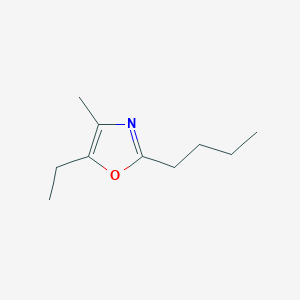
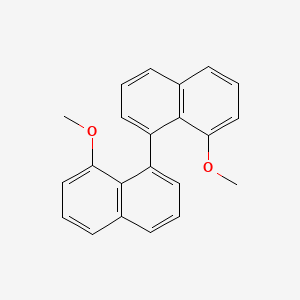
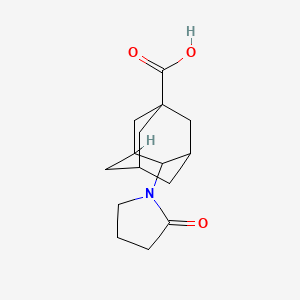
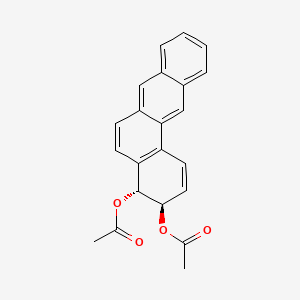

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)

